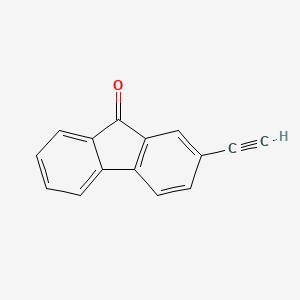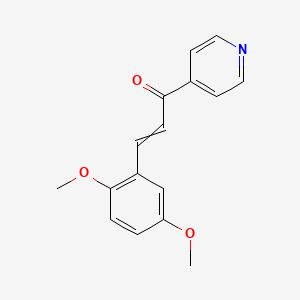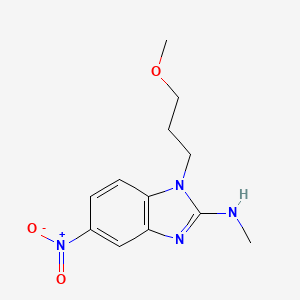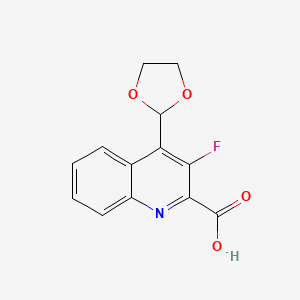![molecular formula C23H21BrO3S B14192863 Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate CAS No. 832725-91-4](/img/structure/B14192863.png)
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a phenyl group, a bromine atom, a butoxy group, and a sulfanyl group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction where a brominated phenyl compound reacts with a butoxy-substituted phenyl thiol in the presence of a base. The reaction conditions often require a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl benzoate derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl benzoate derivatives.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The sulfanyl group plays a crucial role in these interactions by forming disulfide bonds or undergoing redox reactions.
Vergleich Mit ähnlichen Verbindungen
Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate can be compared with similar compounds such as:
Phenyl 5-chloro-2-[(4-butoxyphenyl)sulfanyl]benzoate: Similar structure but with a chlorine atom instead of bromine.
Phenyl 5-bromo-2-[(4-methoxyphenyl)sulfanyl]benzoate: Similar structure but with a methoxy group instead of a butoxy group.
Eigenschaften
CAS-Nummer |
832725-91-4 |
|---|---|
Molekularformel |
C23H21BrO3S |
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
phenyl 5-bromo-2-(4-butoxyphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C23H21BrO3S/c1-2-3-15-26-18-10-12-20(13-11-18)28-22-14-9-17(24)16-21(22)23(25)27-19-7-5-4-6-8-19/h4-14,16H,2-3,15H2,1H3 |
InChI-Schlüssel |
OLYJKYAQMAIWLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)C(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)





![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)

![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)

